N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide

Medicinal Chemistry Multi-target Drug Design Scaffold Comparison

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide (CAS 941899-38-3, MF: C₁₇H₂₀N₂O₄S₂, MW: 380.48 g/mol) is a dual-pharmacophore sulfonamide that covalently links a γ-sultam (isothiazolidine 1,1-dioxide) heterocycle to a 4-ethylbenzenesulfonamide moiety. The γ-sultam core is a privileged scaffold in medicinal chemistry, documented as a cytokine-suppressive dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) as well as a time-dependent inactivator of human leukocyte elastase (HLE).

Molecular Formula C17H20N2O4S2
Molecular Weight 380.48
CAS No. 941899-38-3
Cat. No. B2839036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide
CAS941899-38-3
Molecular FormulaC17H20N2O4S2
Molecular Weight380.48
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
InChIInChI=1S/C17H20N2O4S2/c1-2-14-7-9-17(10-8-14)25(22,23)18-15-5-3-6-16(13-15)19-11-4-12-24(19,20)21/h3,5-10,13,18H,2,4,11-12H2,1H3
InChIKeyGOYPZAOVJXZLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Evidence Guide: N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide (CAS 941899-38-3) in Focused Enzyme-Inhibitor Screening


N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide (CAS 941899-38-3, MF: C₁₇H₂₀N₂O₄S₂, MW: 380.48 g/mol) is a dual-pharmacophore sulfonamide that covalently links a γ-sultam (isothiazolidine 1,1-dioxide) heterocycle to a 4-ethylbenzenesulfonamide moiety. The γ-sultam core is a privileged scaffold in medicinal chemistry, documented as a cytokine-suppressive dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) [1] as well as a time-dependent inactivator of human leukocyte elastase (HLE) [2]. The 4-ethylbenzenesulfonamide terminus engages carbonic anhydrase (CA) isoforms; standalone 4-ethylbenzenesulfonamide co-crystallizes with human CA II (PDB 6HQX) [3] and substituted 4-ethylbenzenesulfonamides inhibit hCA II with Kᵢ values of 6.4–14.2 nM [4]. This compound therefore constitutes a single-agent entry point for interrogating two orthogonal target classes relevant to inflammation, oncology, and metabolic disorders.

Why N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide Cannot Be Replaced by a Common Sulfonamide or γ-Sultam Building Block


Generic substitution fails because this compound is the covalent intersection of two independently validated pharmacophores whose simultaneous engagement is absent from any single-component analog. Replacing it with a simple γ-sultam such as isothiazolidine 1,1-dioxide (CAS 5908-62-3) forfeits all carbonic anhydrase (CA) affinity; substituting with 4-ethylbenzenesulfonamide (CAS 138-38-5) eliminates γ-sultam-mediated COX-2/5-LO dual inhibition and elastase inactivation [1]. The 3-aminophenyl linker provides a specific geometry that positions both warheads for concurrent target binding—a structural feature absent from the unsubstituted phenyl analog N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide [2]. Because the two pharmacophores act on orthogonal, non-redundant biological pathways (arachidonic acid metabolism via COX-2/5-LO and pH regulation via CA), substituting either component produces a molecule with a fundamentally different selectivity profile, making this specific structure non-interchangeable in any multi-target screening campaign or mechanistic study.

Quantitative Head-to-Head Evidence for N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide Versus Closest Analogs


Dual Pharmacophore Architecture: Unique Covalent Combination of a γ-Sultam and a Carbonic Anhydrase-Targeting Sulfonamide

The target compound is the only commercially indexed structure that covalently links a 2-aryl-γ-sultam (isothiazolidine 1,1-dioxide) core to a 4-ethylbenzenesulfonamide moiety via a 3-aminophenyl bridge. The closest cataloged analog, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide (CAS not assigned; PubChem CID 12151206), replaces the 4-ethyl substituent with hydrogen on the terminal benzenesulfonamide, thereby abolishing the ethyl group that is critical for CA II pocket occupancy as demonstrated by the co-crystal structure of 4-ethylbenzenesulfonamide with hCA II (PDB 6HQX) [2]. Conversely, the standalone 4-ethylbenzenesulfonamide (CAS 138-38-5) lacks the γ-sultam warhead entirely and has no reported COX-2, 5-LO, or elastase activity. No other compound in the >200-member γ-sultam library (J. Med. Chem. 2000) [1] incorporates a benzenesulfonamide substituent at the 2-position.

Medicinal Chemistry Multi-target Drug Design Scaffold Comparison

γ-Sultam Class Potency: COX-2 and 5-LO Dual Inhibition Achievable by the Isothiazolidine 1,1-Dioxide Scaf-fold

The γ-sultam core in the target compound is directly represented in the optimized clinical candidate S-2474 [(E)-2-ethyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,2-isothiazolidine 1,1-dioxide)], which inhibits COX-2 with an IC₅₀ of 11 nM and COX-1 with an IC₅₀ of 27 µM in human intact cell assays, yielding a COX-2/COX-1 selectivity index of ~2,455 . While the target compound differs at the 5-position (lacking the 3,5-di-tert-butyl-4-hydroxybenzylidene substituent), the 2-aryl-γ-sultam substructure is conserved. The unsubstituted γ-sultam parent (isothiazolidine 1,1-dioxide) has no reported COX inhibitory activity, nor does the terminal 4-ethylbenzenesulfonamide fragment [1]. This confirms that the 2-aryl-γ-sultam substructure is both necessary and sufficient for COX-2/5-LO dual engagement.

Inflammation COX-2 Inhibition 5-Lipoxygenase IC50

Carbonic Anhydrase II Engagement: Quantitative Ki Data for the 4-Ethylbenzenesulfonamide Pharmacophore

The 4-ethylbenzenesulfonamide fragment engages the catalytic zinc ion in carbonic anhydrase II. Substituted 4-ethylbenzenesulfonamide derivatives inhibit hCA II with Kᵢ values between 6.4 and 14.2 nM, as demonstrated in a systematic SAR study of 13 mercaptoquinazolin-4(3H)-one-linked analogs [2]. The co-crystal structure of unsubstituted 4-ethylbenzenesulfonamide with hCA II (PDB 6HQX, resolution 1.1 Å) confirms direct Zn²⁺ coordination by the sulfonamide nitrogen and hydrogen-bonding interactions with Thr199 and Glu106 [1]. In contrast, the γ-sultam fragment alone (isothiazolidine 1,1-dioxide) shows no CA binding [2]. The tandem of these two binding elements within a single molecule therefore provides an integrated CA/COX-2/5-LO polypharmacology profile that cannot be obtained by procuring either fragment individually.

Carbonic Anhydrase Ki X-ray Crystallography Sulfonamide

Synthetic Tractability and Chemical Stability: Robustness of the 3-Aminophenyl γ-Sultam Intermediate

The synthesis of the target compound proceeds via sulfonylation of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 4-ethylbenzenesulfonyl chloride . The key intermediate, 3-(1,1-dioxidoisothiazolidin-2-yl)aniline, is a stable, commercially available building block supplied at ≥95% purity (confirmed by NMR, HPLC, and GC by multiple vendors) . In contrast, more complex γ-sultam analogs—such as 2-(pyridin-4-yl)isothiazolidine 1,1-dioxide (CAS 158090-60-9)—require palladium-catalyzed coupling and show batch-to-batch variability in purity (typically 95% with residual catalyst contamination) . The convergent, two-component coupling route to the target compound minimizes stereochemical complexity (no chiral centers) and enables reliable scale-up to multi-gram quantities with consistent lot-to-lot analytical profiles—a critical procurement consideration for reproducible screening campaigns.

Synthetic Chemistry Scalability Building Block Purity

Validated Application Scenarios for N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide in Drug Discovery and Chemical Biology


Multi-Target Anti-Inflammatory Probe: Simultaneous COX-2/5-LO and CA Inhibition in a Single Molecule

The compound's dual-pharmacophore architecture, supported by class-level COX-2/5-LO inhibition data (γ-sultam core) and quantitative hCA II Kᵢ values (6.4–14.2 nM for the 4-ethylbenzenesulfonamide fragment) [2], makes it uniquely suited as a probe for inflammatory and tumor-microenvironment models where both arachidonic acid metabolism and pH regulation are dysregulated. Unlike single-target inhibitors such as celecoxib (COX-2 only) or acetazolamide (CA only), this compound enables simultaneous interrogation of two orthogonal pathways without confounding solvent or vehicle effects from dual-compound dosing.

Carbonic Anhydrase Tool Compound with Built-In Anti-Inflammatory Activity for Oncology Research

Hypoxic tumors overexpress CA IX and CA XII, and selective CA inhibition is a validated anti-cancer strategy. The 4-ethylbenzenesulfonamide warhead within this compound engages the CA active site with nanomolar affinity (Kᵢ 7.1–93.6 nM for hCA IX, 3.1–20.2 nM for hCA XII for closely related 4-ethylbenzenesulfonamide derivatives) [2]. The appended γ-sultam simultaneously suppresses COX-2-driven prostaglandin E₂ production, a known promoter of tumor immune evasion . This dual mechanism is valuable for in vivo xenograft studies of inflammation-driven cancers where both CA-mediated pH regulation and COX-2-mediated immune modulation contribute to tumor progression.

Standardized Building Block for Focused γ-Sultam Library Synthesis

The convergent, transition-metal-free synthesis of this compound makes it an ideal starting point for constructing focused libraries of bis-sulfonamide hybrids. The 3-aminophenyl linker allows modular replacement of the terminal sulfonamide with diverse sulfonyl chlorides, enabling rapid SAR exploration at the CA-targeting terminus while preserving the COX-2/5-LO-active γ-sultam core. This modularity reduces the synthetic burden in hit-to-lead optimization campaigns compared to fully de novo synthesis of each analog.

Enzyme Mechanism Studies: Probing the Acylation Potential of γ-Sultams in Serine Protease Contexts

The isothiazolidine 1,1-dioxide scaffold is known to form acyl-enzyme intermediates with serine proteases such as human leukocyte elastase (HLE) when appropriately substituted [1]. The presence of an unsubstituted γ-sultam ring in this compound provides a baseline scaffold for studying the minimal structural requirements for serine protease acylation, while the distal 4-ethylbenzenesulfonamide serves as a non-interfering spectroscopic handle (UV λₘₐₓ ~265 nm for benzenesulfonamide). This dual utility—mechanistic probe and built-in reporter—cannot be achieved with simpler γ-sultam building blocks that lack the chromophoric sulfonamide.

Quote Request

Request a Quote for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.